C-Pyridin-4-yl-C-o-tolyl-methylamine
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Overview
Description
“C-Pyridin-4-yl-C-o-tolyl-methylamine” is a chemical compound with the molecular formula C13H14N2 . It is often used in proteomics research .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 271.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Copper-Catalyzed C-N Bond Cleavage and Pyridine Derivative Construction
A study by Huang et al. (2013) demonstrates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach offers a broad range of 2,4,6-trisubstituted pyridines with up to 95% yield from simple and readily available materials. Particularly, when pyridin-2-yl methylamine was used, α-alkylation of ketones occurred, leading to β-(pyridin-2-yl) ketones instead of the expected pyridines, showing a novel application in synthetic chemistry (Huang, Ji, Wu, Huang, & Jiang, 2013).
Rhodium-Catalyzed Methylation of Pyridines
Grozavu et al. (2020) explored a catalytic method that directly introduces a methyl group onto the pyridine aromatic ring, leveraging methanol and formaldehyde as key reagents. This method capitalizes on the interplay between aromatic and non-aromatic compounds, allowing pyridines to become nucleophilic after activation by reduction. The process facilitates mono or double methylation at the C-3/5 positions of C-4 functionalized pyridines, highlighting an innovative strategy in the modification of pyridine derivatives (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Metal-Free C-O and C-N Bond-Cleaving
Li et al. (2017) presented a novel approach for synthesizing N-substituted pyridones and 2-substituted pyridines via regioselective metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This methodology, supported by quantum chemistry calculations, showcases the potential for creating heterocyclic structures with significant efficiency and selectivity, offering a valuable tool for the development of pyridine-based compounds (Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017).
Selective Noradrenaline Reuptake Inhibitors
Fish et al. (2008) identified [4-(Phenoxy)pyridin-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors. Through structural-activity relationships, they demonstrated that potent NRI activity could be achieved with specific substitutions, suggesting the potential of pyridine derivatives in therapeutic applications (Fish, Ryckmans, Stobie, & Wakenhut, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGKKIZGXGYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390009 |
Source
|
Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883546-76-7 |
Source
|
Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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